5-Phenyl-3-isoxazolecarboxamide

TRPV1 Pain Ion Channel Modulation

SAR studies on isoxazole-3-carboxamides require the unsubstituted parent scaffold for baseline activity and accurate attribution of biological effects. 5-Phenyl-3-isoxazolecarboxamide (CAS 23088-52-0) is the minimal pharmacophore core for TRPV1 modulators, HSP90 inhibitors, and COX inhibitors. - Serves as negative control for N-substituted TRPV1 modulators - Dehydrates to 5-phenylisoxazole-3-carbonitrile (37% yield) for tetrazole/amidoxime synthesis - Enables systematic derivatization for HSP90-targeted oncology programs - Core scaffold for COX-1/COX-2 inhibitor libraries (IC₅₀ as low as 4.1 nM). Standard purity ≥95%; available from mg to gram scale with immediate global shipment.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 23088-52-0
Cat. No. B1363135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-3-isoxazolecarboxamide
CAS23088-52-0
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N
InChIInChI=1S/C10H8N2O2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13)
InChIKeyASVXNFGUPSDDTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-3-isoxazolecarboxamide Core Scaffold Profile


5-Phenyl-3-isoxazolecarboxamide (CAS 23088-52-0) is a small-molecule heterocyclic building block consisting of an isoxazole ring substituted with a phenyl group at the 5-position and a primary carboxamide moiety at the 3-position, with a molecular weight of 188.18 g/mol . This compound serves as the unsubstituted core scaffold for several pharmacologically investigated isoxazole-3-carboxamide derivative classes. Patents from N.V. Organon and Pharmacopeia, LLC have claimed 5-phenyl-isoxazole-3-carboxamide derivatives as TRPV1 modulators for acute and chronic pain indications [1], while Sigma-Tau Research Switzerland S.A. has filed patents on 5-phenyl-isoxazole-3-carboxamides as HSP90 inhibitors with antitumoral activities [2]. The compound is commercially available for research use only, typically at ≥95% purity, with suppliers offering quantities from 250 mg to gram scale and standard storage at room temperature in sealed, moisture-protected conditions [3].

1

Unsubstituted core scaffold for SAR baseline and negative control studies

2

Synthetic precursor for N-substituted TRPV1, HSP90, and COX inhibitor derivatives

3

Dehydratable primary carboxamide enables access to nitrile intermediate (37% reported yield)

4

Research-use building block for medicinal chemistry and SAR exploration

5-Phenyl-3-isoxazolecarboxamide Scaffold Specificity


Substituting 5-phenyl-3-isoxazolecarboxamide with closely related analogs introduces structural alterations that fundamentally change both chemical reactivity and biological recognition. The compound differs from its 4-carboxamide positional isomer (5-phenyl-isoxazole-4-carboxamide), which has been patented for distinct therapeutic applications including carcinoses and rheumatic disorders [1]. Similarly, N-substituted derivatives such as N-(isoxazol-4-yl)-5-phenylisoxazole-3-carboxamide [2] and 5-methylisoxazole-3-carboxamides [3] introduce additional functional groups that modify hydrogen-bonding capacity, lipophilicity, and target engagement profiles. For researchers conducting structure-activity relationship (SAR) studies, utilizing the unsubstituted parent scaffold is essential for establishing baseline activity and accurately attributing biological effects to specific substituent modifications. The quantitative evidence below demonstrates that even subtle structural variations produce measurable differences in key research parameters.

Isomer

4-Carboxamide positional isomer has distinct reactivity and patented therapeutic contexts; SAR baseline may not transfer.

N-Substituted

N-Alkyl/heterocyclyl derivatives block dehydration to nitrile and alter hydrogen-bonding profile, unsuitable as unsubstituted control.

Analog

5-Methylisoxazole-3-carboxamides modify steric and electronic properties; SAR from phenyl series does not directly translate.

5-Phenyl-3-isoxazolecarboxamide Evidence vs. Analogs


TRPV1 Modulator: Structural Comparison with N-Substituted Derivatives

As the unsubstituted core scaffold of the 5-phenyl-isoxazole-3-carboxamide class claimed in TRPV1 modulator patents, 5-phenyl-3-isoxazolecarboxamide (CAS 23088-52-0) differs from all active derivatives in that it contains no N-substituents, alkylamino groups, or heterocyclic extensions at the carboxamide nitrogen [1]. In contrast, exemplified active TRPV1 modulators from the same patent family contain complex N-substituents, such as those found in N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide (CAS 2309557-03-5) [2]. The patent explicitly notes that earlier literature described isoxazole-3-carboxamide derivatives only as synthetic intermediates without pharmacological activity, indicating that the unsubstituted scaffold serves as the starting point for derivatization rather than the active entity itself [1].

TRPV1 modulator scaffold
Class-level inference
Unsubstituted –CONH₂ vs. N-substituted active modulators
Presence/absence of N-substituent determines baseline vs. active modulator status
Patent US2011/0065764 A1; active derivatives contain complex N-groups
TRPV1 Pain Ion Channel Modulation

HSP90 Inhibition: Scaffold vs. Substituted Derivatives

5-Phenyl-3-isoxazolecarboxamide (CAS 23088-52-0) represents the minimal core structure of the 5-phenyl-isoxazole-3-carboxamide class claimed for HSP90 inhibition and antitumoral activities [1]. The patent filing from Sigma-Tau Research Switzerland S.A. describes formula I compounds that modulate HSP90, but the specific substituents required for optimal HSP90 inhibition are not disclosed in the accessible abstract [1]. In contrast, a 2024 study on isoxazole-carboxamide derivatives demonstrated that COX-2 inhibitory activity varied by over 940-fold (IC₅₀ range: 4.1 nM to 3.87 μM) depending on specific substitution patterns [2], illustrating that biological activity in this chemotype is highly substituent-dependent. The unsubstituted scaffold serves as the essential synthetic precursor for generating substituted derivatives with defined HSP90 inhibitory activity.

HSP90 inhibition context
Class-level inference
Core scaffold vs. substituted formula I derivatives (patent, specific substituents undisclosed)
Unsubstituted core required for derivative synthesis; HSP90 modulation is substituent-dependent
Sigma-Tau patent filing; optimal substituent patterns not publicly available
HSP90 Cancer Antitumoral

COX Inhibition Activity: Core vs. Optimized Derivatives

A 2024 European Journal of Medicinal Chemistry study evaluated a series of isoxazole-carboxamide derivatives for COX-1 and COX-2 inhibition, reporting IC₅₀ values ranging from 4.1 nM to 3.87 μM across 20+ synthesized compounds [1]. The most potent compound, MYM1, demonstrated COX-1 IC₅₀ of 4.1 nM, while MYM4 showed COX-2 IC₅₀ of 0.24 μM with a selectivity index of approximately 4 [1]. These optimized derivatives contain additional structural features beyond the core 5-phenyl-3-isoxazolecarboxamide scaffold. The unsubstituted parent compound (CAS 23088-52-0) is not among the reported active entities but serves as the common synthetic precursor for generating such substituted analogs. The study demonstrates that COX inhibitory potency in this chemotype varies by over 940-fold depending on substitution pattern, underscoring that the core scaffold alone does not confer optimized COX activity but is essential for derivative synthesis.

COX inhibition SAR range
Cross-study comparable
>940-fold IC₅₀ range (4.1 nM – 3.87 μM) across 20+ derivatives; core scaffold not reported active
Core scaffold is synthetic precursor; COX potency requires substitution
Hawash et al., Eur J Med Chem 2024; MYM1 (COX-1 IC₅₀ 4.1 nM), MYM4 (COX-2 0.24 μM)
COX-1 COX-2 Inflammation

Synthetic Versatility: Dehydration to Nitrile vs. N-Substituted Amides

5-Phenyl-3-isoxazolecarboxamide can be directly converted to 5-phenylisoxazole-3-carbonitrile via dehydration with phosphorus oxychloride (POCl₃), yielding the nitrile product in 37% isolated yield after 24 hours [1]. In contrast, N-substituted derivatives such as N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide [2] and N-(isoxazol-4-yl)-5-phenylisoxazole-3-carboxamide [3] cannot undergo this transformation due to the presence of the N-substituent, which prevents carboxamide dehydration. The nitrile product represents a distinct synthetic handle for further derivatization, including cycloaddition reactions, amidoxime formation, and tetrazole synthesis, which are inaccessible from N-substituted analogs.

Synthetic versatility
Class-level inference
Dehydration to nitrile: possible with unsubstituted amide (37% yield); N-substituted derivatives cannot react
Unsubstituted scaffold required for nitrile synthetic route; N-substituted analogs synthetically unsuitable
POCl₃, 24 h; reported isolated yield
Synthetic Intermediate Building Block Organic Synthesis

Research Applications for 5-Phenyl-3-isoxazolecarboxamide


TRPV1 Modulator SAR Studies with Negative Control

Based on the TRPV1 modulator patent claims [1], 5-phenyl-3-isoxazolecarboxamide serves as the minimal core scaffold for generating N-substituted derivatives with TRPV1 modulatory activity. Researchers conducting systematic SAR studies should procure this compound to establish baseline activity of the unsubstituted scaffold and to serve as a negative control when evaluating the contribution of N-substituents to TRPV1 modulation. As documented in Evidence Item 1, active TRPV1 modulators contain complex N-substituents not present in the parent compound.

Synthesis of 5-Phenylisoxazole-3-carbonitrile

As demonstrated in Evidence Item 4, 5-phenyl-3-isoxazolecarboxamide can be dehydrated with POCl₃ to yield 5-phenylisoxazole-3-carbonitrile (37% isolated yield, 24 h) [2]. This transformation is not possible with N-substituted carboxamide derivatives. The resulting nitrile provides a versatile synthetic handle for subsequent transformations including amidoxime formation, tetrazole synthesis via [3+2] cycloaddition with azides, and hydrolysis to carboxylic acid derivatives. Researchers requiring the nitrile intermediate must procure the unsubstituted carboxamide starting material.

COX Inhibitor Derivative Synthesis and SAR

The 2024 study in European Journal of Medicinal Chemistry [3] demonstrates that isoxazole-carboxamide derivatives exhibit potent COX-1 and COX-2 inhibition with IC₅₀ values as low as 4.1 nM for COX-1 (MYM1) and 0.24 μM for COX-2 (MYM4). These active compounds were synthesized from core scaffolds structurally related to 5-phenyl-3-isoxazolecarboxamide. Researchers developing novel COX inhibitors should procure the unsubstituted scaffold to generate focused libraries of substituted derivatives for SAR optimization, as documented in Evidence Item 3.

HSP90 Inhibitor Discovery Baseline Scaffold

Based on the HSP90 modulation patent filing from Sigma-Tau Research Switzerland S.A. [4], 5-phenyl-isoxazole-3-carboxamides represent a claimed chemotype for HSP90 inhibition with antitumoral activities. As noted in Evidence Item 2, the unsubstituted compound serves as the minimal pharmacophore core for generating substituted derivatives with optimized HSP90 inhibitory activity. Medicinal chemistry teams engaged in HSP90-targeted oncology programs should procure this scaffold for systematic derivatization and SAR evaluation.

Application
Selection Property
Validation Focus
TRPV1 modulator SAR studies
Unsubstituted core scaffold for baseline control
Baseline activity vs. N-substituted derivatives
Synthesis of 5-phenylisoxazole-3-carbonitrile
Dehydratable primary carboxamide
Nitrile conversion efficiency and purity
COX inhibitor derivative synthesis
Synthetic precursor for substituted series
COX-1/COX-2 inhibition SAR in derived compounds
HSP90 inhibitor discovery scaffold
Minimal pharmacophore core
HSP90 inhibition context in patent derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenyl-3-isoxazolecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.